2,6-Dichloro-3-fluorophenol
Overview
Description
2,6-Dichloro-3-fluorophenol is an organic compound with the molecular formula C6H3Cl2FO It is a halogenated phenol, characterized by the presence of chlorine and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-fluorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol derivatives. For instance, starting with 2,6-dichlorophenol, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes starting from readily available raw materials. One method includes the chlorination of 3-fluorophenol followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding alcohols or dehalogenated products.
Scientific Research Applications
2,6-Dichloro-3-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2,6-Dichloro-3-fluorophenol exerts its effects is primarily through its interaction with biological molecules. The halogen atoms can form strong interactions with proteins and enzymes, potentially inhibiting their function. The phenolic group can also participate in hydrogen bonding and other interactions, affecting molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenol: Lacks the fluorine atom, leading to different reactivity and applications.
3-Fluorophenol: Lacks the chlorine atoms, resulting in distinct chemical properties.
2,6-Difluorophenol: Contains two fluorine atoms instead of chlorine, altering its chemical behavior.
Properties
IUPAC Name |
2,6-dichloro-3-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2FO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUGYZALCDNGEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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